p-Menthan-2-ol p-Menthan-2-ol
Brand Name: Vulcanchem
CAS No.: 499-69-4
VCID: VC18483375
InChI: InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1
SMILES:
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol

p-Menthan-2-ol

CAS No.: 499-69-4

Cat. No.: VC18483375

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

p-Menthan-2-ol - 499-69-4

Specification

CAS No. 499-69-4
Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
IUPAC Name (1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol
Standard InChI InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1
Standard InChI Key ULJXKUJMXIVDOY-OPRDCNLKSA-N
Isomeric SMILES C[C@@H]1CC[C@H](C[C@H]1O)C(C)C
Canonical SMILES CC1CCC(CC1O)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

p-Menthan-2-ol (CAS No. 499-69-4) belongs to the monoterpenoid alcohol class, with the molecular formula C10H20O\text{C}_{10}\text{H}_{20}\text{O}. Its structure features a cyclohexane backbone substituted with a hydroxyl group at the C2 position and methyl groups at C1 and C4, resulting in a trans-configuration that influences its stereochemical properties . The compound exists in multiple stereoisomeric forms, though the trans-isomer is most commonly studied due to its prevalence in natural sources and industrial applications .

Physicochemical Properties

Key physicochemical properties of p-menthan-2-ol, as derived from experimental and computational data, include:

PropertyValueSource
Boiling Point212.98°CEPI Suite
Melting Point-1.82°CEPI Suite
Water Solubility257.3 mg/LEPI Suite
Log KOWK_{\text{OW}}2.87EPI Suite
Vapor Pressure0.188 mmHg at 20°CEPI Suite

These properties underscore its moderate hydrophobicity and volatility, making it suitable for use in fragrances and flavorings .

Synthesis and Industrial Production

Advanced Catalytic Methods

A patented process (US7323607B2) describes a regio- and stereoselective synthesis starting from (+)-limonene oxide . The method involves:

Table 2: Key Reaction Conditions and Yields

This method’s efficiency and selectivity make it industrially viable for large-scale production .

Biological Activities and Mechanistic Insights

Insecticidal Mechanisms

The hydroxyl group of p-menthan-2-ol enhances its interaction with insect acetylcholinesterase (AChE), disrupting neurotransmitter breakdown and leading to paralysis . Comparative studies with pulegone (a structurally similar ketone) show that the hydroxyl group is critical for AChE inhibition, as pulegone exhibits weaker activity .

Phytotoxic Effects

In plant models, p-menthan-2-ol inhibits root elongation by interfering with auxin transport. At 100 μM, it reduces root growth in A. thaliana by 40%, a effect reversible upon auxin supplementation .

Comparative Analysis with Structurally Related Compounds

Functional Group Influence on Bioactivity

The table below contrasts p-menthan-2-ol with analogues to highlight structure-activity relationships:

CompoundFunctional GroupKey Properties
p-Menthan-2-olHydroxylInsecticidal, phytotoxic, flavoring
MentholHydroxylCooling sensation, analgesic
PulegoneKetoneHepatotoxic, insecticidal
IsopulegolHydroxylFlavoring, low toxicity

The hydroxyl group in p-menthan-2-ol enhances its polarity and biological interactions compared to ketone-bearing analogues like pulegone .

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